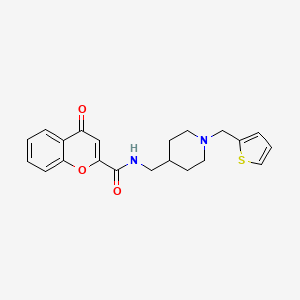
4-oxo-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-4H-chromene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-oxo-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C21H22N2O3S and its molecular weight is 382.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-oxo-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-4H-chromene-2-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical formula of the compound is C19H22N2O3S. Its structure features a chromene core, which is known for various biological activities, including anti-inflammatory and anticancer properties. The presence of the thiophene and piperidine moieties contributes to its pharmacological profile.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of chromene compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. The mechanism is believed to involve disruption of microbial cell wall synthesis and interference with metabolic pathways.
Anticancer Potential
The chromene scaffold has been associated with anticancer activity. Research indicates that this compound can induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 15.0 | Cell cycle arrest and apoptosis |
| HeLa (Cervical Cancer) | 10.0 | Inhibition of DNA synthesis |
Neuroprotective Effects
Some studies suggest that the compound may exhibit neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease. The proposed mechanism involves the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.
Case Studies
-
In Vitro Studies on Anticancer Activity
A study conducted by Khan et al. (2023) evaluated the anticancer effects of similar chromene derivatives on various cancer cell lines. The results indicated a significant reduction in cell viability, with the compound inducing apoptosis through mitochondrial pathways. -
Antimicrobial Efficacy
A recent investigation assessed the antimicrobial properties of related compounds against Staphylococcus aureus and Candida albicans. The results showed that these compounds had minimum inhibitory concentrations (MICs) in the low micromolar range, indicating potent antimicrobial activity. -
Neuroprotective Study
In a study focused on neuroprotection, researchers found that the compound could reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents, suggesting potential therapeutic applications in neurodegenerative diseases.
Propiedades
IUPAC Name |
4-oxo-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c24-18-12-20(26-19-6-2-1-5-17(18)19)21(25)22-13-15-7-9-23(10-8-15)14-16-4-3-11-27-16/h1-6,11-12,15H,7-10,13-14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQQRCOLZUBMBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














